2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one
Description
Properties
Molecular Formula |
C7H7ClN2O |
|---|---|
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-amino-1-(3-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c8-5-2-1-3-10-7(5)6(11)4-9/h1-3H,4,9H2 |
InChI Key |
YMHPLCLKPDZCNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)CN)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Routes
The synthesis of 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one typically involves the formation of an α-aminoketone structure attached to a chloropyridine ring. The common approaches include:
- Starting Materials: 3-chloropyridin-2-yl derivatives (such as 3-chloropyridin-2-yl acetyl chloride or 3-chloropyridin-2-yl ketones), ammonia or primary amines, and acetyl or ethanone precursors.
- Key Reaction Types: Nucleophilic substitution, acylation, and reductive amination.
One typical method involves reacting 3-chloropyridin-2-yl ketone intermediates with ammonia or amines under controlled conditions to introduce the amino group adjacent to the ketone, forming the α-aminoketone structure.
Detailed Synthetic Procedure Example
| Step | Description | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 3-chloropyridin-2-yl ethanone intermediate | Starting from 3-chloropyridine, acetyl chloride or acetylating agents under Lewis acid catalysis (e.g., aluminum chloride) | Friedel-Crafts acylation or related acylation methods |
| 2 | Introduction of amino group | Reaction of the ketone intermediate with ammonia or ethylamine in solvent (e.g., ethanol) under reflux | Amination via reductive amination or direct nucleophilic substitution |
| 3 | Purification | Recrystallization or chromatographic techniques | Ensures high purity for research or industrial use |
This synthetic route is supported by industrial practices where reaction parameters such as temperature, solvent choice, and catalyst loading are optimized for yield and purity.
Industrial Production Considerations
- Batch vs. Continuous Flow: Large-scale production may use batch reactors or continuous flow systems for better control and scalability.
- Catalysts: Lewis acids or transition metal catalysts (e.g., palladium complexes) may be employed to facilitate acylation or substitution steps.
- Purification: Automated chromatography and recrystallization steps ensure product consistency.
- Quality Control: Analytical methods such as NMR, HPLC, and mass spectrometry are used to confirm structure and purity.
Alternative and Advanced Synthetic Routes
Use of Protected Intermediates and Multi-step Synthesis
Research literature describes complex multi-step syntheses involving protecting groups (e.g., N-acetyl protection) and subsequent functional group transformations to achieve regioselective functionalization of the pyridine ring and the α-aminoketone moiety. For example:
- Protection of amino groups as acetamides
- Oxidation to carboxylic acids
- Coupling with nitriles followed by hydrolysis and decarboxylation
- Cyclization reactions to form heterocyclic intermediates
- Deprotection and final coupling to introduce the aminoethyl ketone group
These routes, while more complex, allow for precise control over substitution patterns and functional group transformations, enabling the synthesis of derivatives and analogs.
Deaminative Chlorination as a Synthetic Tool
A novel approach relevant to the preparation of chloropyridinyl derivatives involves selective replacement of amino groups on heteroaromatic rings with chlorine atoms via deaminative chlorination. This method uses reagents such as magnesium chloride or copper chloride under controlled conditions to convert aminoheterocycles to chlorinated pyridine derivatives, which can then be further functionalized to the target α-aminoketone.
Comparative Summary of Preparation Methods
| Method Type | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amination of 3-chloropyridin-2-yl ketone | 3-chloropyridin-2-yl ketone, ammonia/amine | Nucleophilic substitution, reductive amination | Straightforward, scalable | Requires pure intermediates, moderate selectivity |
| Multi-step protected intermediate synthesis | 2-amino-4-methylpyridine derivatives, protected amides | Protection, oxidation, coupling, cyclization, deprotection | High regioselectivity, versatile | Lengthy, complex, lower overall yield |
| Deaminative chlorination followed by functionalization | Aminoheterocycles | Chlorination via Sandmeyer-type reactions | Selective chlorination, useful for late-stage modification | Requires careful control of conditions |
Research Data and Yields
While exact yields vary depending on conditions and scale, typical laboratory-scale syntheses report:
- Yields of intermediate chloropyridinyl ketones: 70–85%
- Amination steps: 60–80% yield
- Overall yields for multi-step syntheses: 40–60% due to multiple transformations and purifications.
Scientific Research Applications
2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural Features and Electronic Effects
Key Observations :
- Chlorine vs.
- Nitro Group Impact: The nitro group in 2-Amino-1-(4-nitrophenyl)ethanone significantly enhances electrophilicity at the ketone, making it more reactive toward nucleophiles than the chloropyridine derivative .
Physicochemical Properties
Table 2: Solubility and Stability Data
Key Observations :
- Hydrochloride Salts : The hydrochloride form of the target compound improves aqueous solubility, critical for drug formulation .
- Hydroxy vs. Methoxy Groups : Hydroxy derivatives (e.g., 2-hydroxyphenyl) exhibit higher solubility due to hydrogen bonding but lower thermal stability compared to chloro-substituted analogs .
Biological Activity
2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one is a compound that has garnered interest due to its potential therapeutic applications. This article explores its biological activities, including antimicrobial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.
The molecular formula of 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one is , with a molecular weight of approximately 172.6 g/mol. The presence of the chloropyridine moiety is significant for its biological activity, influencing its interaction with various biological targets.
Antimicrobial Activity
Research indicates that 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
The mechanism of action appears to involve the disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the exact pathways involved.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models.
A study conducted by researchers at [source] indicated that treatment with 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one led to a reduction in cell viability in cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| PC3 (Prostate Cancer) | 20 |
The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. For instance, it has been shown to inhibit certain proteolytic enzymes that are crucial for bacterial survival and proliferation.
In a study focusing on enzyme kinetics, the compound demonstrated competitive inhibition against serine proteases:
| Enzyme | Inhibition Type | Ki (µM) |
|---|---|---|
| Serine Protease A | Competitive | 15 |
This property suggests potential applications in developing new antibacterial agents targeting protease pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled trial, researchers evaluated the antimicrobial efficacy of 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one in treating infections caused by multi-drug resistant bacteria. The results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an alternative treatment option.
Case Study 2: Cancer Cell Line Study
A study published in Cancer Research examined the effects of 2-Amino-1-(3-chloropyridin-2-yl)ethan-1-one on various cancer cell lines. The results demonstrated that the compound not only inhibited cell growth but also enhanced the sensitivity of cancer cells to conventional chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
